molecular formula C3H6O3 B1615723 Methoxymethyl formate CAS No. 4382-75-6

Methoxymethyl formate

Cat. No.: B1615723
CAS No.: 4382-75-6
M. Wt: 90.08 g/mol
InChI Key: VKWJMTLAAJULGF-UHFFFAOYSA-N
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Description

Methoxymethyl formate is a useful research compound. Its molecular formula is C3H6O3 and its molecular weight is 90.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxymethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-5-3-6-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJMTLAAJULGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195945
Record name Methoxymethyl formate
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URL https://comptox.epa.gov/dashboard/DTXSID00195945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-75-6
Record name Methoxymethyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Current Research Landscape of Methoxymethyl Formate

Contextual Significance of Methoxymethyl Formate (B1220265) in Chemical Research

The primary significance of methoxymethyl formate in contemporary research is intrinsically linked to the study of oxymethylene ethers (OMEs). researchgate.netfraunhofer.de OMEs are a class of synthetic, oxygenated fuels and fuel additives that have garnered global attention for their potential to significantly reduce harmful emissions from diesel engines. researchgate.netresearchgate.net Specifically, OMEs with a chain of three to five formaldehyde (B43269) units are being intensely investigated due to their promising fuel properties and their ability to facilitate combustion with drastically reduced soot and nitrogen oxide (NOx) emissions. rsc.orgrsc.org

This compound emerges as an important intermediate product during the pyrolysis and oxidation of shorter-chain OMEs, particularly oxymethylene ether-2 (OME-2). researchgate.netugent.be The study of OME combustion is complex, involving numerous elementary reactions and transient chemical species. Understanding the formation and decomposition of key intermediates like this compound is crucial for developing accurate kinetic models that can predict combustion behavior. researchgate.netdntb.gov.ua These models are essential tools for optimizing engine performance, improving fuel efficiency, and minimizing pollutant formation. researchgate.net

Research has shown that radical chemistry, which becomes significant at higher temperatures (above 800 K), plays a role in the decomposition of OMEs and the subsequent formation of intermediates, including this compound. researchgate.net Furthermore, dedicated studies on the secondary chemistry of synthetic fuels have explored the thermal decomposition of this compound itself to better understand the complete reaction pathways of OME combustion. dntb.gov.ua Its study is also relevant in astrochemistry, where the related methoxymethyl radical (CH₃OCH₂) is considered a key species linking the formation of methyl formate and dimethyl ether in the interstellar medium. researchgate.net

Historical Perspectives of Related Formate and Oxymethylene Ether Chemistry Studies

The current focus on this compound is built upon a long history of research into two related classes of compounds: formate esters and oxymethylene ethers.

Formate Esters: Esters are organic compounds known for their role in creating the natural scents of fruits and flowers. ebsco.com Formate esters, derived from formic acid, are the simplest type of esters. wikipedia.orgwikipedia.org Historically, they have been studied for a variety of applications. Methyl formate, for instance, has been used as a fumigant and a solvent, and it is a key commercial precursor in the production of formic acid. wikipedia.orgnih.gov Early research, dating back to the 1960s, investigated the ionization and dissociation of various formate esters to understand their fundamental chemical behavior under electron impact. cdnsciencepub.com More recently, research has focused on developing greener and more efficient synthesis methods for methyl formate, such as the direct oxidative coupling of methanol (B129727). nih.gov The study of these simpler formates has provided a foundational understanding of the reactivity of the formate functional group, which is central to the chemistry of this compound. wikipedia.orgacs.org

Oxymethylene Ether (OME) Chemistry: The investigation of oxymethylene ethers as fuels is a more recent development, driven by increasingly stringent emissions regulations. researchgate.netresearchgate.net Initial studies focused on the simplest OME, dimethoxymethane (B151124) (OME-1 or methylal), as a potential fuel additive. dntb.gov.ua Over the last decade, research has progressively shifted towards longer-chain OMEs (n=3-5), which have properties more aligned with conventional diesel fuel, allowing them to be used as blend components or even neat fuels. researchgate.netrsc.org A significant body of research has been dedicated to optimizing OME production from various feedstocks, including methanol and formaldehyde derivatives like trioxane. rsc.orgrsc.org Modern "Power-to-X" strategies are even exploring sustainable production routes from renewable hydrogen and captured carbon dioxide. fraunhofer.dersc.org As the viability of OMEs as clean fuels has become more established, the scientific focus has naturally expanded to include a detailed examination of their combustion chemistry, bringing crucial intermediates like this compound into the research spotlight. researchgate.netdntb.gov.ua

Data Tables

Table 1: Properties of this compound

Property Value Source
Chemical Formula C₃H₆O₃ nist.govchemspider.com
Molecular Weight 90.078 g/mol nist.govchemspider.com
CAS Registry Number 4382-75-6 nist.gov

| IUPAC Standard InChIKey | VKWJMTLAAJULGF-UHFFFAOYSA-N| nist.gov |

Table 2: List of Compounds Mentioned

Compound Name Chemical Formula Relevance
This compound C₃H₆O₃ Key intermediate in OME combustion.
Oxymethylene ether (OME) CH₃O(CH₂O)nCH₃ Class of synthetic fuels/additives. researchgate.net
OME-2 C₄H₁₀O₃ Parent compound for this compound formation during pyrolysis. researchgate.net
Methyl formate C₂H₄O₂ Simplest formate ester; historical research subject. wikipedia.orgnih.gov
Dimethoxymethane (DMM/OME-1) C₃H₈O₂ Simplest OME; early focus of fuel research. dntb.gov.ua
Formic Acid CH₂O₂ Parent acid of formate esters. wikipedia.org
Methanol CH₄O Feedstock for OME and methyl formate synthesis. nih.gov

Advanced Synthetic Methodologies for Methoxymethyl Formate

Catalytic Synthesis Routes to Methoxymethyl Formate (B1220265)

Catalysis plays a central role in the synthesis of methoxymethyl formate, with both heterogeneous and homogeneous systems offering distinct advantages. These routes primarily involve the carbonylation or dehydrogenation of methanol (B129727).

Heterogeneous Catalysis Systems for this compound Production

Heterogeneous catalysts are sought after in industrial processes due to their ease of separation and potential for recycling, which can lead to more economical and sustainable operations. mdpi.com The development of effective heterogeneous systems for this compound production has focused on improving methanol conversion and product selectivity. mdpi.com

One of the primary methods is the dehydrogenation of methanol. mdpi.com Copper-based catalysts, particularly those supported on zinc oxide (Cu/ZnO), are known to facilitate this reaction. mdpi.com The stability and activity of these catalysts are influenced by the reactant composition and the potential for inhibition by formaldehyde (B43269), an intermediate in the process. mdpi.com The choice of support material is critical; for instance, the use of different supports for copper catalysts affects selectivity and turnover frequency (TOF) at various reaction temperatures. mdpi.com Besides copper-based systems, bimetallic catalysts like Palladium on Zinc Oxide (Pd/ZnO) have shown high selectivity (80%) for methanol dehydrogenation, demonstrating a necessary synergetic effect as neither component is active alone. mdpi.com

Another significant route is the carbonylation of methanol. mdpi.com Soluble copper nanocluster catalysts have been shown to be highly effective for the liquid-phase carbonylation of methanol to methyl formate, achieving 100% selectivity under relatively mild conditions (353–443 K, 0.3–3.0 MPa CO). mdpi.comrsc.org These nanoclusters represent a potential green alternative to the traditional caustic homogeneous catalysts. rsc.org

Table 1: Performance of Selected Heterogeneous Catalysts in Methanol Conversion
Catalyst SystemReaction TypeKey FindingsReference
Cu/ZnO-basedDehydrogenationActivity depends on reactant composition; potential for inhibition by intermediates. mdpi.com
Pd/ZnODehydrogenationHigh selectivity (80%) due to synergetic effect between Pd and ZnO. mdpi.com
Soluble Cu NanoclustersCarbonylationHigh activity (2.7 molMF molCu−1 h−1) and 100% selectivity under mild conditions. mdpi.comrsc.org
ZSM-5 ZeoliteEtherification (of HMF)Produces the derivative 5-methoxymethyl furfural (B47365) with 97% yield. csic.esehu.es

Homogeneous Catalysis Approaches for this compound Synthesis

Homogeneous catalysis, particularly the carbonylation of methanol, represents the established industrial method for producing methyl formate, a direct precursor. mdpi.com The BASF process, first industrialized in 1925, uses sodium methoxide (B1231860) as a homogeneous catalyst at 80 °C and 4.5 MPa. mdpi.com This process is characterized by high selectivity for the desired product. mdpi.com

Research has also explored enhancing this traditional method. The addition of alkali formates, such as potassium formate, to a potassium methoxide catalyst system has been shown to improve methyl formate production by up to 27%. mdpi.com

More recent advancements have focused on developing novel homogeneous catalysts that operate under milder conditions and offer higher efficiency. Iron-based complexes supported by pincer ligands have been successfully used for the catalytic dehydrocoupling of methanol, producing this compound and hydrogen. google.com This method avoids the use of toxic, high-pressure carbon monoxide gas and can achieve yields of at least 90% in as little as one hour. google.com Furthermore, nanoclusters of various metals including Copper (Cu), Ruthenium (Ru), Platinum (Pt), Palladium (Pd), Rhodium (Rh), Iridium (Ir), and Gold (Au) have been identified as alternative homogeneous catalysts for methanol carbonylation. mdpi.com Among these, copper nanoclusters showed the highest CO conversion of 32.7% with 100% selectivity to methyl formate at 100 °C and 1.0 MPa CO. mdpi.com

Electrochemical and Alternative Synthetic Pathways to this compound

Beyond traditional catalysis, electrochemical methods and other alternative pathways are emerging as innovative routes for synthesis.

Electrosynthesis offers a green and safe approach. acs.orggre.ac.uk The electrochemical methoxymethylation of alcohols provides a method for creating methoxymethyl (MOM) ethers, which are structurally related to this compound. acs.orggre.ac.uk This process often involves the Hofer-Moest electrolysis of α-alkoxy carboxylic acids. acs.org In the context of related syntheses, such as for dimethyl carbonate, methyl formate appears as a key surface-adsorbed intermediate on electrodes. ku.dk The selectivity towards products derived from methyl formate versus other intermediates can be controlled by the choice of electrode material, with gold (Au) favoring the formation of species via methyl formate. ku.dk

Alternative synthetic routes include:

Dehydrogenation of methanol : An endothermic process that co-produces valuable hydrogen. mdpi.com

Esterification : The direct reaction of methanol and formic acid. mdpi.com

Gas-phase thermal decomposition : this compound has been observed as a product of the thermal decomposition of methyl formate in the gas phase. researchgate.net

Photocatalysis : An approach that uses light to drive the synthesis. mdpi.com

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the formation of methoxymethyl-containing compounds, several mechanisms have been proposed and investigated.

In methanol-to-hydrocarbon (MTH) reactions over zeolite catalysts, the formation of a methoxymethyl cation (CH₃OCH₂⁺) is a proposed key step. acs.orgoaepublish.com This cation can be generated from the reaction of surface methoxy (B1213986) species (SMS) with dimethyl ether (DME). oaepublish.com This electrophilic intermediate is crucial for the initial carbon-carbon bond formation. acs.org

For the traditional carbonylation of methanol using a methoxide catalyst, the mechanism involves the insertion of carbon monoxide (CO) into the O-H bond of methanol. mdpi.com

In gas-phase reactions, the interaction between radicals is a key formation pathway. For instance, the reaction between the methoxymethylperoxy radical (CH₃OCH₂O) and formaldehyde (CH₂O) has been identified as a main pathway for the formation of methyl formate, a precursor. researchgate.net Theoretical studies on the gas-phase decomposition of methyl formate also point to pathways that lead to the creation of this compound. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to elucidate the reaction mechanisms of related compounds like orthoformates. rsc.org These studies help in understanding the transition states and the influence of electronic and steric factors on reaction selectivity, providing insights that can be applied to the synthesis of this compound and its derivatives. rsc.org

Synthetic Utility of this compound Derivatives in Complex Molecule Synthesis

Derivatives of this compound, particularly those where the methoxymethyl (MOM) group is attached to other molecules, have significant utility in organic synthesis.

The methoxymethyl (MOM) group is widely used as a protecting group for alcohols and phenols. gre.ac.ukpeterhuylab.deresearchgate.net Its stability under a wide range of reaction conditions makes it invaluable in the multi-step synthesis of complex molecules such as flavanones and stilbenoids. gre.ac.ukresearchgate.net The MOM group can be selectively removed under specific conditions, revealing the original hydroxyl group for further reactions. researchgate.net

A prominent derivative, 5-methoxymethylfurfural (MMF) , is a versatile platform chemical derived from biomass. wikipedia.org MMF serves as a starting material for a variety of valuable products:

Polymers : It can be used to create novel biomass-based vinyl polymers. wikipedia.org More significantly, its oxidation yields 2,5-furandicarboxylic acid (FDCA), which is a renewable substitute for terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). csic.esehu.eswikipedia.org

Biofuels : MMF can be converted into liquid biofuels, including 2,5-dimethylfuran (B142691) (DMF). wikipedia.org

Furthermore, methoxymethyl derivatives are synthesized for specific biological applications. For example, N-methoxymethylated pyrimidines have been synthesized as potential tracer molecules for non-invasive imaging techniques like positron emission tomography (PET). nih.gov Other synthesized derivatives include 2-(methoxymethyl)isoindolin-1-imine compounds. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methoxymethyl Formate

Gas-Phase Thermal Decomposition and Pyrolysis of Methoxymethyl Formate (B1220265)

The thermal decomposition of methoxymethyl formate is a key aspect of the secondary chemistry of OMEs. ugent.beresearchgate.net Studies combining quantum chemical calculations and kinetic modeling have shown that MMF is more reactive than its parent OME compounds. ugent.beresearchgate.net The decomposition chemistry involves both unimolecular reactions and radical-driven pathways, with their relative importance being dependent on temperature. researchgate.net

Theoretical investigations have revealed that this compound has multiple unimolecular decomposition pathways with activation energies significantly lower than its bond dissociation energies. ugent.be This indicates that molecular eliminations are kinetically favored, especially at lower pyrolysis temperatures. The primary products formed through these channels are critical for understanding the subsequent reaction cascade. For the related but simpler compound, methyl formate, competing parallel unimolecular decomposition pathways are also known to yield its major products. acs.org In the pyrolysis of OME-2, a related ether, formaldehyde (B43269) elimination is a dominant initial reaction. researchgate.net

Table 1: Key Unimolecular Decomposition Pathways and Products of this compound

Reaction Channel DescriptionKey Products
Formaldehyde EliminationMethyl formate (CH₃OCHO), Formaldehyde (CH₂O)
DecarbonylationDimethoxymethane (B151124) (CH₃OCH₂OCH₃), Carbon Monoxide (CO)
DecarboxylationDimethyl ether (CH₃OCH₃), Carbon Dioxide (CO₂)

This table is based on analogous reactions in related ether compounds and theoretical studies of MMF decomposition pathways.

While unimolecular reactions dominate at lower temperatures, radical chemistry becomes increasingly significant as temperatures rise above 800 K in related OME compounds. researchgate.net For MMF, detailed kinetic models have been specifically developed to describe its radical decomposition chemistry. ugent.beugent.be These pathways are typically initiated by H-atom abstraction from the MMF molecule by other radicals present in the system, or by the homolytic cleavage of a C-O or C-H bond at very high temperatures.

The this compound molecule has two distinct sites for H-atom abstraction: the methyl group (-CH₃) and the formyl group (-CHO). Abstraction at these different sites leads to the formation of two different primary radicals, which then undergo further decomposition. For instance, the reaction of methyl formate with OH radicals, a well-studied analogue, shows distinct product channels depending on which site is attacked. acs.org Abstraction from the methyl site ultimately leads to products like formic acid, while abstraction from the formate group yields carbon dioxide and formaldehyde. acs.org A similar diversity of pathways is expected for MMF.

Combustion Chemistry of this compound and Related Oxymethylene Ethers

To accurately predict the combustion behavior of OMEs, it is essential to include detailed sub-mechanisms for key intermediates like this compound in comprehensive kinetic models. ugent.beugent.be Researchers have developed such detailed kinetic models for MMF, based on first-principles quantum chemical calculations, and incorporated them into larger OME combustion mechanisms. ugent.beugent.be These models are validated against a wide range of experimental data from shock tubes, jet-stirred reactors, and laminar premixed flames. d-nb.infosci-hub.se Sensitivity analyses performed on these models reveal the most critical reaction pathways that control the reactivity under different combustion regimes. ugent.be For example, in DMM oxidation, the formation of hydroperoxy-methyl formate and its subsequent decomposition to produce hydroxyl radicals is a key pathway enhancing reactivity at higher temperatures. d-nb.info

Table 2: Important Reaction Classes in this compound Combustion Models

Reaction ClassDescriptionSignificance
H-atom AbstractionRemoval of a hydrogen atom from MMF by radicals like OH, H, O, and HO₂.Initiates the oxidation cascade.
Radical Decompositionβ-scission of MMF-derived radicals.Leads to the formation of smaller, stable molecules and other radicals.
Peroxy Radical ChemistryAddition of O₂ to MMF radicals, followed by isomerization and decomposition.Dominant at low to intermediate temperatures, leading to chain branching.
Unimolecular DecompositionDirect decomposition of the MMF molecule.Competes with radical initiation, especially at higher temperatures.

Experimental studies on OME combustion have successfully identified and quantified this compound as a major intermediate product. univ-lille.frdlr.de During the oxidation of DMM and OME₃, MMF has been observed in flow reactors and flat flames. univ-lille.frpolimi.it The oxidation of MMF itself generates a host of other important species. Based on its structure and analogies with methyl formate and DMM oxidation, key intermediates downstream of MMF formation can be predicted. researchgate.netresearchgate.net

Table 3: Key Intermediates in the Oxidation of this compound

IntermediateFormulaFormation Pathway
Methyl FormateCH₃OCHODecomposition of the this compound radical.
FormaldehydeCH₂Oβ-scission of various intermediate radicals. d-nb.info
Carbon DioxideCO₂Oxidation of the formate group. acs.org
Hydroperoxymethyl formateHOOCH₂OCHOLow-temperature oxidation pathway involving O₂ addition. researchgate.net
Methoxymethyl Radical•CH₂OCH₃Decomposition of MMF. researchgate.net
Formic AcidHCOOHOxidation following H-abstraction from the methyl group. acs.org

Reaction Dynamics of this compound with Reactive Species

The reaction of this compound with highly reactive species, particularly the hydroxyl (OH) radical, is a primary pathway for its consumption in both atmospheric and combustion environments. acs.org While direct experimental data for MMF is scarce, extensive studies on the analogous reactions of methyl formate provide significant insight. acs.orgresearchgate.net

The reaction of OH with methyl formate proceeds via H-atom abstraction from either the methyl (-CH₃) or the formate (-CHO) group. acs.org These two channels have comparable energy barriers, but lead to different sets of products, making the branching ratio a critical parameter. acs.org

Abstraction from the methyl site: This pathway leads to the formation of a •CH₂OCHO radical, which, under atmospheric conditions, can react with O₂ to form products including formic acid and formic acid anhydride. acs.org

Abstraction from the formate site: This pathway forms a CH₃OCO• radical, which rapidly decomposes to a CH₃O• radical and carbon dioxide. researchgate.net

Interactions of this compound with Hydroxyl Radicals (OH)

The reaction of this compound with hydroxyl (OH) radicals is a crucial process, particularly in atmospheric chemistry, as OH radicals are the primary daytime oxidant in the troposphere. The reaction proceeds primarily through hydrogen-atom abstraction from one of the three distinct C-H bond sites in the molecule.

Theoretical studies, using computational chemistry methods like M06-2X-GD3/6-311++G(d,p) and QCISD(T)/6-311++G(d,p), have been employed to investigate the kinetics and mechanisms of analogous ether compounds with OH radicals. researchgate.net For instance, in the related compound trimethyl orthoformate ((CH₃O)₃CH), H-abstraction is found to occur from both the methoxy (B1213986) (CH₃O–) groups and the central C-H group, with the latter being the more dominant pathway at room temperature. researchgate.net

While specific experimental kinetic data for the MMF + OH reaction is scarce, relative rate techniques have been used to determine the rate constant for the reaction of MMF with chlorine (Cl) atoms. The rate constant for the reaction of Cl with this compound was measured to be (3.6 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org H-abstraction by both OH and Cl radicals is expected to occur at the three different carbon sites, leading to the formation of three distinct radicals:

Abstraction from the formyl group (-OCHO): This produces the CH₃OCH₂OC(O)• radical.

Abstraction from the methylene (B1212753) group (-OCH₂O-): This yields the CH₃OC(•)HOCHO radical.

Abstraction from the methyl group (CH₃O-): This forms the •CH₂OCH₂OCHO radical.

The resulting radicals undergo further reactions, typically with molecular oxygen in the atmosphere, leading to the formation of various oxidation products. acs.org For example, the oxidation of the structurally similar dimethoxymethane (DMM) by OH radicals leads to the formation of this compound with a yield of 69%, indicating that pathways involving the central carbon are significant. acs.org

Table 1: Reaction Rate Constants of MMF and Related Ethers with Atmospheric Oxidants

Reactant Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K) Technique Reference
This compound Cl (3.6 ± 0.6) × 10⁻¹¹ 296 Relative Rate acs.org
Dimethoxymethane (DMM) OH (5.3 ± 1.0) × 10⁻¹² 295 ± 2 Relative Rate acs.org

Ion-Molecule Reactions and Dissociative Processes Involving this compound

The behavior of this compound under ionization conditions has been investigated using chemical ionization (CI) mass spectrometry, which provides insight into its gas-phase ion-molecule reactions and dissociation pathways. acs.org

When methane (B114726) is used as the reagent gas in CI, the primary reacting ions are CH₅⁺ and C₂H₅⁺. The reaction with this compound (MW=90) leads to the formation of a protonated molecule, (M+H)⁺, at a mass-to-charge ratio (m/z) of 91. This (M+H)⁺ ion is the most abundant ion in the methane-CI spectrum. The spectrum also shows a significant fragment ion at m/z 45, which corresponds to the methoxymethyl cation (CH₃OCH₂⁺). This suggests a primary fragmentation pathway involving the cleavage of the C-O bond between the methylene group and the formyl oxygen. acs.org

(M+H)⁺ → CH₃OCH₂⁺ + HCOOH (m/z 91) → (m/z 45)

When isobutane (B21531) is used as the reagent gas, the sole reacting ion is the tert-butyl cation, t-C₄H₉⁺. This leads to the formation of an adduct ion, (M+C₄H₉)⁺, at m/z 147. However, the dominant ion in the isobutane-CI spectrum is the (M+H)⁺ ion at m/z 91, formed via proton transfer from protonated isobutane. The fragmentation pattern remains similar, with the methoxymethyl cation (m/z 45) being a prominent fragment. acs.org

Studies on related protonated molecules have shown that the elimination of neutral methyl formate is a possible fragmentation channel. core.ac.uk Dissociative ionization studies of methyl formate, an isomer of MMF, show that electron attachment is a purely dissociative process, leading to various fragment ions without the observation of a stable parent anion. researchgate.net The interaction of methyl formate with proton-bound clusters of water, methanol (B129727), or ethanol (B145695) in the gas phase primarily results in the formation of protonated methyl formate. mdpi.com These studies on related molecules provide a comparative framework for understanding the dissociative processes of this compound, highlighting the lability of the ether and ester linkages upon ionization.

Table 2: Major Ions Observed in the Chemical Ionization Mass Spectra of this compound

Reagent Gas Ion m/z Proposed Identity Relative Abundance Reference
Methane (M+H)⁺ 91 Protonated MMF Base Peak acs.org
Methane Fragment 45 Methoxymethyl Cation (CH₃OCH₂⁺) High acs.org
Isobutane (M+H)⁺ 91 Protonated MMF Base Peak acs.org
Isobutane Fragment 45 Methoxymethyl Cation (CH₃OCH₂⁺) High acs.org

Role of this compound as a Transient Intermediate in Broader Chemical Transformations

This compound is not just a stable compound but also plays a significant role as a transient intermediate in complex chemical reaction networks. Its formation and subsequent conversion are key steps in processes ranging from the synthesis of fuels and chemicals to the atmospheric oxidation of volatile organic compounds.

Intermediate in Methanol-to-Hydrocarbons (MTH) Processes

Several mechanisms have been proposed for this initial C-C bond formation, including pathways involving methoxymethyl cations, carbene insertion, and the reaction of formaldehyde with methane. oaepublish.comresearchgate.net The "methoxymethyl cation" mechanism is particularly relevant to the potential formation of this compound. In this scenario, surface methoxy species (SMS), formed from the reaction of methanol with the acid sites of the zeolite, can react further to form intermediates like the methoxymethyl cation (CH₃OCH₂⁺). researchgate.netrsc.org

It is plausible that this reactive methoxymethyl cation could be trapped by formate species or formic acid, which have also been identified as species present within the catalyst during the MTH process. researchgate.net Such a reaction would lead to the transient formation of this compound. Although not typically detected as a major product, its formation as a highly reactive intermediate that quickly decomposes or reacts further is consistent with the proposed mechanistic steps involving C1 intermediates.

Formation and Conversion within Oxymethylene Ether (OME) Chemistry

Oxymethylene ethers (OMEs), with the general structure CH₃O(CH₂O)ₙCH₃, are promising synthetic diesel fuels that can be produced from methanol. mdpi.com this compound (MMF) is a crucial intermediate in the thermal decomposition and oxidation chemistry of OMEs, particularly for OME-2 (CH₃OCH₂OCH₂OCH₃). researchgate.net

During the high-temperature pyrolysis and combustion of OME-2, MMF is formed as an important intermediate product. researchgate.netresearchgate.net Kinetic modeling and experimental studies have shown that the decomposition of OME-2 can proceed through pathways that yield MMF. For instance, the decomposition of a secondary OME-2 radical can lead directly to the formation of methyl formate and a methoxymethyl radical, or through other pathways that result in MMF. dlr.de

Connection of this compound to C1 Chemistry Pathways

C1 chemistry involves the conversion of single-carbon molecules like methane, carbon monoxide, carbon dioxide, and methanol into more complex and valuable products. mdpi.com this compound, while a three-carbon molecule, is deeply integrated into C1 chemistry pathways through its precursors and decomposition products.

Its synthesis is fundamentally linked to C1 molecules. The formation of OMEs, from which MMF can be derived as an intermediate, starts from methanol and formaldehyde (which is also derived from methanol). mdpi.com This places MMF directly in the reaction network for building larger molecules from C1 feedstocks.

Conversely, the decomposition of this compound yields key C1 and C2 molecules. Its fragmentation can produce methyl formate (a C2 ester), which itself is a significant building block in C1 chemistry. mdpi.com Further decomposition leads to fundamental C1 species such as carbon monoxide (CO), carbon dioxide (CO₂), and methane (CH₄), as well as formaldehyde (H₂CO). researchgate.net

Therefore, this compound acts as a bridge species in C1 chemical transformations. It represents a node in the complex reaction network, linking the initial C1 building blocks to the formation of both stable products (like methyl formate) and the regeneration of foundational C1 molecules, thereby playing a pivotal role in the catalytic and thermal conversion of single-carbon feedstocks.

Theoretical and Computational Chemistry Approaches to Methoxymethyl Formate

Quantum Chemical Investigations of Methoxymethyl Formate (B1220265) Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ugent.be These first-principles methods are used to determine molecular geometries, electronic structures, and the energies associated with different molecular states, which are crucial for predicting reactivity. researchgate.netugent.be

The three-dimensional arrangement of atoms in a molecule, its conformation, significantly influences its physical and chemical properties. For methoxymethyl formate, computational studies have shown that its molecular backbone is non-planar. ugent.be The lowest energy conformer is characterized by the presence of gauche interactions. ugent.be The search for the lowest energy conformer is typically achieved by optimizing various likely structures and performing one-dimensional rotational scans around each internal bond. ugent.be

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.net For this compound, the PES is explored to identify stable conformers (local minima) and the transition states that connect them. ugent.beresearchgate.net The analysis of the PES is critical for understanding the flexibility of the molecule and the pathways for conformational changes. csic.esauremn.org.br For instance, in the related molecule methyl formate, two planar conformers, cis and trans, are identified, with the cis conformer being more stable. csic.esresearchgate.netarxiv.org The energy difference and the barrier to interconversion between these conformers are determined from the PES. csic.esresearchgate.net Similar principles are applied to the more complex, non-planar structure of this compound to understand its conformational landscape. ugent.be

Quantum chemical calculations are essential for determining the energetics of chemical reactions, including the energies of transition states and the corresponding reaction barriers. ugent.beacs.org These calculations provide insight into which reaction pathways are energetically feasible. The thermal decomposition of this compound has been investigated using these methods, revealing several possible unimolecular decomposition pathways. ugent.be

A key finding is that concerted reactions, where multiple bonds are broken and formed simultaneously, can have significantly lower energy barriers than simple bond fission. ugent.be For example, the reaction pathway for this compound to decompose into methoxymethanol (B1221974) and carbon monoxide has an electronic barrier of 274 kJ mol⁻¹. ugent.be Other roaming reactions that form carbenes have higher barriers and are considered less important. ugent.be The calculated barriers are critical inputs for developing kinetic models of MMF chemistry. researchgate.netugent.be

Table 1: Calculated Electronic Reaction Barriers for Unimolecular Decomposition of this compound This table presents theoretical data on the energy barriers for various decomposition pathways of this compound, as determined by quantum chemical calculations.

ProductsElectronic Reaction Barrier (kJ mol⁻¹)
Methoxymethanol + Carbon Monoxide274
Carbene-forming Roaming Reactions336 - 364
Bond Fission (lowest BDE)411
Data sourced from a study utilizing the CBS-QB3 level of theory. ugent.be

Computational Kinetic Modeling of this compound Reactions

Building on the foundational data from quantum chemical calculations, computational kinetic modeling aims to simulate the behavior of a chemical system over time, considering all relevant reactions. ugent.besci-hub.se For this compound, this involves developing detailed kinetic models that describe its decomposition under various conditions, such as those found in pyrolysis and oxidation environments. ugent.beresearchgate.netugent.be

The decomposition of a molecule like this compound, particularly when it involves multiple competing unimolecular pathways, is often dependent on both temperature and pressure. researchgate.netrsc.org The Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation theory is a powerful computational tool used to calculate the pressure- and temperature-dependent rate coefficients for such reactions. rsc.orgresearchgate.net

This method considers the distribution of energy within the reacting molecule and its energy exchange with a surrounding bath gas. researchgate.netaps.org For a given potential energy surface, the master equation simulates the population of molecules at different energy levels and how they isomerize or dissociate over time. researchgate.net While specific master equation studies focusing solely on this compound are not extensively detailed in the provided literature, this methodology is standard for computing the kinetics of unimolecular reactions. researchgate.netresearchgate.net It is applied to related species like hydroperoxymethyl formate and is a crucial step in generating the accurate rate parameters needed for comprehensive kinetic models of MMF decomposition. researchgate.netresearchgate.net The outputs of these simulations are phenomenological rate coefficients that can be used directly in kinetic modeling software. researchgate.net

A primary goal of computational kinetic modeling is to predict reaction rate coefficients as a function of temperature and pressure. rsc.orgrsc.org For the unimolecular decomposition of this compound, high-pressure limit rate coefficients are often calculated and expressed in the modified Arrhenius format, k(T) = A * Tⁿ * exp(-Ea/RT). ugent.be These parameters (the pre-exponential factor A, the temperature exponent n, and the activation energy Ea) are typically determined by fitting to the rate coefficients calculated over a wide temperature range (e.g., 300 to 2000 K). ugent.be

Such calculations have shown that this compound is more reactive compared to oxymethylene ethers. ugent.beresearchgate.net The development of kinetic models incorporating these first-principles calculations has led to significantly better agreement with experimental pyrolysis data. ugent.beugent.be

Table 2: High-Pressure Limit Modified Arrhenius Parameters for Dominant Unimolecular Decomposition Pathways of this compound This table provides the calculated kinetic parameters for the key decomposition reactions of this compound, which are used in kinetic modeling.

ReactionA (s⁻¹)nEa (kJ mol⁻¹)
MMF -> Methoxymethanol + CO2.01E+120.81279.7
MMF -> Formaldehyde (B43269) + Methyl Formate3.90E+120.69283.4
Parameters were determined at the CBS-QB3 level of theory for the temperature range of 300-2000 K. ugent.be

Density Functional Theory (DFT) Applications for Mechanistic Understanding of this compound Chemistry

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it possible to study larger and more complex systems. nih.gov

In the study of this compound chemistry, DFT is a workhorse for several critical tasks. wikipedia.orgrsc.org It is frequently employed to perform geometry optimizations to find the lowest energy structures of reactants, transition states, and products. rsc.orgmdpi.com Furthermore, DFT calculations are used to determine vibrational frequencies, which are necessary for calculating zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. ugent.be

While higher-level, more computationally expensive methods like the Complete Basis Set (CBS-QB3) or coupled-cluster methods are often used to obtain final, high-accuracy energies, these calculations frequently start with geometries and frequency data obtained from DFT methods. ugent.beresearchgate.netresearchgate.net For example, studies on the decomposition of MMF and related species have used DFT methods (like B3LYP or M06-2X) to explore the potential energy surface before refining the energetics with more accurate theories. researchgate.netrsc.orgconicet.gov.ar Therefore, DFT is an indispensable tool that provides the foundational structural and energetic information required for a detailed mechanistic understanding of this compound's reactions and decomposition. ugent.bemdpi.com

Ab Initio Approaches for High-Accuracy Energetic Calculations on this compound Systems

Ab initio quantum chemistry methods represent a class of computational techniques that derive solutions to the electronic Schrödinger equation without reliance on empirical data. These first-principles approaches are instrumental in obtaining highly accurate energetic information for molecular systems, including this compound (MMF). The application of these methods provides deep insights into the molecule's stability, reactivity, and decomposition pathways. High-level ab initio calculations, such as coupled-cluster and composite methods, are particularly crucial for achieving "chemical accuracy" (typically within 1-2 kcal/mol of experimental values), which is essential for reliable kinetic and thermodynamic modeling.

Research into the energetic landscape of this compound has employed a variety of sophisticated ab initio methods to elucidate its properties. These studies are critical, as MMF is recognized as an important intermediate in the thermal decomposition and oxidation of oxymethylene ether (OME) synthetic fuels. researchgate.net Understanding its energetic characteristics is key to developing detailed kinetic models for these next-generation fuels. ugent.be

One of the primary applications of ab initio methods for MMF has been the calculation of bond dissociation energies (BDEs). BDEs are fundamental for predicting the initial steps of thermal decomposition. For instance, theoretical studies have systematically calculated the BDEs for various bonds within the MMF molecule. These calculations help identify the weakest bond, which is the most likely to break under thermal stress, thus initiating radical decomposition pathways. ugent.be

A study by Van de Vijver et al. employed the Complete Basis Set-QB3 (CBS-QB3) level of theory to determine the BDEs for this compound. ugent.be This composite method is designed to produce highly accurate energies. Their findings pinpointed the most labile bonds, providing essential data for kinetic modeling of OME combustion. ugent.be

Table 1: Calculated Bond Dissociation Energies (BDEs) of this compound at the CBS-QB3 Level of Theory ugent.be

BondBDE (kJ mol⁻¹)
CH₃O-CH₂OCHO391
CH₃OCH₂-OCHONot specified
CH₃OCH₂O-CHONot specified
C-O Bonds
C3-O2349
C-H Bonds
H-(C3)409
H-(C1)425

Note: The nomenclature for atoms is as indicated in the skeletal notation provided in the source study. ugent.be The C3-O2 bond refers to the central ether linkage.

Furthermore, ab initio calculations are vital for mapping the potential energy surfaces of reactions involving this compound. This includes determining the energy barriers (activation energies) for various decomposition and oxidation pathways. For example, the unimolecular decomposition of similar esters like methyl formate has been studied using high-level methods to identify the transition states and corresponding energy requirements for reactions leading to products such as methanol (B129727) and carbon monoxide. scispace.comresearchgate.net While direct data for MMF is more limited, the principles and methods are directly transferable.

The oxidation of MMF, particularly its reaction with hydroxyl (OH) radicals, is another area where ab initio calculations provide critical insights. The energetics of over 50 species and transition structures involved in the oxidation of the related dimethyl ether, which leads to methyl formate, have been calculated using G2 and G2(MP2) methods. acs.orgacs.org More recent studies on the reaction of OH with methyl formate have utilized even more accurate methods like CCSD(T)-F12 to compute the potential energy surface and refine the energy barriers for hydrogen abstraction from different sites on the molecule. acs.org These studies help predict the branching ratios for different reaction channels, which is crucial for atmospheric and combustion chemistry. acs.org

Table 2: Summary of Ab Initio Methods Used in Energetic Studies of this compound and Related Compounds

MethodApplicationCompound(s)Reference(s)
CBS-QB3Bond Dissociation Energies, Conformational AnalysisThis compound ugent.be
CBS-QB3Activation BarriersMethyl formate researchgate.net
G2, G2(MP2)Reaction Energetics (Oxidation)Dimethyl ether, Methyl formate acs.orgacs.org
CCSD(T)-F12Potential Energy Surface, Barrier Heights (Oxidation)Methyl formate acs.org
G3, G4Decomposition EnergeticsMethyl formate scispace.comconicet.gov.ar

Advanced Spectroscopic Techniques in Methoxymethyl Formate Research

Spectroscopic Probes for Reaction Intermediates and Mechanistic Elucidation of Methoxymethyl Formate (B1220265) Transformations

Understanding the pathways through which methoxymethyl formate is formed or consumed requires the ability to detect and characterize fleeting intermediate species. Advanced in situ spectroscopic techniques are indispensable for capturing these short-lived molecules and elucidating detailed reaction mechanisms.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing information about the vibrational modes of molecules as they form and react. nih.gov This method is particularly useful for studying reactions at interfaces, such as on the surface of catalysts. specac.com

In the context of this compound, in situ FTIR has been instrumental in studying the electro-oxidation of small organic molecules. For instance, during the electro-oxidation of methanol (B129727) on a Ruthenium(0001) electrode, this compound was identified as a product at potentials above 1000 mV. nih.gov This observation, made possible by tracking characteristic infrared absorption bands, was attributed to the formation of an active RuO2 phase on the electrode surface. nih.gov

Similarly, tandem in situ FTIR techniques, which combine surface spectroscopy with online analysis of reaction products, have been employed in direct methanol fuel cell (DMFC) research. psu.edu In these studies, this compound was detected as a major product in the anode exhaust of a gas-fed DMFC, confirming its formation during the methanol oxidation process. psu.edu FTIR has also been used in smog chamber studies to investigate the atmospheric oxidation mechanism of methyl formate, quantifying its reaction products. researchgate.net A combination of diagnostic tools including FTIR has been used to obtain accurate mole fraction profiles of intermediates such as methyl formate during the NO-assisted oxidation of dimethoxy methane (B114726). polimi.it

Table 1: Selected In Situ FTIR Studies Involving this compound This table is interactive. Click on the headers to sort.

Reaction Studied Electrode/Catalyst Key Finding Related to this compound Reference
Electro-oxidation of Methanol Ru(0001) Formation of this compound observed at potentials > 1000 mV. nih.gov
Direct Methanol Fuel Cell (DMFC) Anode Reaction PtRu Detected as a major product in the anode exhaust by on-line FTIR. psu.edu
Atmospheric Oxidation Smog Chamber Used to investigate and quantify products of Cl atom initiated oxidation. researchgate.net
NO-assisted Oxidation of Dimethoxy Methane Laminar Flow Reactor FTIR used to obtain accurate mole fraction profiles of intermediates. polimi.it

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atoms like hydrogen (¹H) and carbon (¹³C). ipb.ptunl.edu For this compound, NMR is crucial for confirming its formation in reactions and for detailed structural characterization.

In studies where transient species are first detected by mass spectrometry, NMR is often used to analyze the final bulk reaction mixture to confirm the identity of stable products. For example, after observing transient Ruthenium-methyl formate intermediates, ¹H NMR spectroscopy was used to verify the formation of this compound in the solution. nih.govepa.gov

The ¹H NMR spectrum of this compound shows two distinct signals, corresponding to the two different proton environments: the formate proton (H-C=O) and the methoxy (B1213986) protons (-OCH₃). docbrown.info Similarly, the ¹³C NMR spectrum displays two peaks for the two unique carbon atoms. docbrown.info The specific chemical shifts of these nuclei are characteristic of the molecule's structure. docbrown.infodocbrown.info Advanced 2D NMR techniques can further confirm the structure by showing correlations between different nuclei. ipb.pt

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Nucleus Chemical Environment Typical Chemical Shift (ppm) Multiplicity Reference
¹H H-C(=O)O- ~8.07 Singlet docbrown.info
¹H O-CH₃ ~3.75 Singlet docbrown.info
¹³C H-C (=O)O- Varies - docbrown.info
¹³C O-C H₃ Varies - docbrown.info

Mass spectrometry (MS) is exceptionally suited for detecting and identifying transient intermediates due to its high sensitivity and ability to analyze species with very short lifetimes. researchgate.net In the study of this compound, advanced MS techniques have provided direct evidence for previously unrecognized reaction intermediates.

A notable application is the use of Desorption Electrospray Ionization (DESI) coupled with a high-resolution Orbitrap mass spectrometer. nih.govepa.gov This method allowed for the interception and identification of transient Ruthenium(II) and Ruthenium(IV) complexes that incorporate this compound. nih.govepa.gov These intermediates, with lifetimes in the millisecond range, were generated during the reaction of a catalytic precursor with methanol, revealing a pathway that can compete with the main catalytic cycle in transfer hydrogenation. nih.govepa.gov The unambiguous identification was supported by high-resolution mass accuracy and comparison of experimental and calculated isotope profiles. nih.gov

Ion-molecule reactions involving this compound have also been studied using mass spectrometry. The reactions between proton-bound clusters of water, methanol, and ethanol (B145695) with neutral this compound in the gas phase have been investigated to understand its atmospheric fate. mdpi.com

Vibrational and Rotational Spectroscopy for Molecular Characterization of this compound in Reaction Environments

Vibrational and rotational spectroscopy provide fundamental data on the geometry, bond strengths, and dynamic motions of molecules. For this compound, these techniques have been crucial for characterizing its conformational isomers and understanding its complex spectra.

This compound exists as two stable conformers, cis and trans, with the cis form, where the carbonyl group eclipses the methyl group, being the most stable. csic.es The energy difference between the two conformers has been calculated to be approximately 5.3 kcal/mol. csic.es The molecule exhibits non-rigid properties due to two large-amplitude vibrations: the torsion of the methyl group and the torsion around the central OC-OC bond. researchgate.net

Ab initio calculations have been used to determine the rotational-torsional energy levels and predict the far-infrared spectrum. csic.es These theoretical studies provide detailed rotational parameters for both the cis and trans conformers. csic.es Laboratory studies using microwave spectroscopy have identified new rotational transitions of this compound in vibrationally excited states, such as the COC deformation state. hokudai.ac.jp This information is vital for the identification of this compound in complex environments, such as the interstellar medium, where it is an important observed molecule. researchgate.nethokudai.ac.jp

Table 3: Calculated Rotational Parameters for cis-Methoxymethyl Formate This table is interactive. Click on the headers to sort.

Component Parameter Value (MHz) Reference
Symmetric A 20,040.473 csic.es
Symmetric B 6,974.140 csic.es
Symmetric C 5,350.705 csic.es
E A 20,040.492 csic.es
E B 6,974.399 csic.es
E C 5,350.851 csic.es

Electronic Spectroscopy for Photochemical and Excited State Studies of this compound

Electronic spectroscopy, which involves transitions between electronic energy levels, is key to understanding the photochemical behavior of molecules. For this compound, high-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy has provided detailed information about its excited electronic states. researchgate.netrsc.orgopen.ac.uk

The VUV photoabsorption spectrum of this compound, recorded from 4.0 to 10.8 eV (310 to 115 nm), reveals several valence and Rydberg transitions. researchgate.netrsc.orgopen.ac.uk These experimental findings have been supported by the first ab initio calculations of the vertical excitation energies and oscillator strengths for the molecule. researchgate.netrsc.orgopen.ac.uk The assignments of the observed spectral features, including their associated vibronic series, were made in accordance with these theoretical results. researchgate.net

Furthermore, He(I) photoelectron spectroscopy has been used to probe the ionic states of this compound, with new vibrational structure being resolved in the first photoelectron band. rsc.orgopen.ac.uk This fundamental spectroscopic data is critical for atmospheric science, as the photoabsorption cross-sections have been used to calculate the photolysis lifetime of this compound in the upper stratosphere. researchgate.netopen.ac.uk Studies combining flash photolysis with UV spectroscopy have also identified absorption bands for the this compound radical, a key intermediate in its atmospheric oxidation. researchgate.net

Table 4: Calculated Vertical Excitation Energies for this compound This table is interactive. Click on the headers to sort.

State Excitation Energy (eV) Oscillator Strength Character Reference
1¹A'' 5.59 0.0001 n → π* researchgate.netrsc.org
2¹A' 7.00 0.0002 n → 3s researchgate.netrsc.org
2¹A'' 7.64 0.0020 n → 3p researchgate.netrsc.org
3¹A' 7.82 0.0156 n → 3p researchgate.netrsc.org
3¹A'' 8.21 0.0381 n → 3p researchgate.netrsc.org

Strategic Applications and Future Research Directions in Methoxymethyl Formate Chemistry

Methoxymethyl Formate (B1220265) as a Key Intermediate in C1 Chemistry Cycles

Methoxymethyl formate is a significant intermediate in C1 chemistry, which focuses on the conversion of single-carbon molecules into more complex and valuable chemicals. mdpi.com It often appears in processes involving methanol (B129727) and formaldehyde (B43269), key building blocks in the chemical industry.

In the thermal decomposition of oxymethylene ethers (OMEs), which are promising synthetic fuels, this compound is formed as a minor intermediate compound. researchgate.net The decomposition chemistry of OMEs is complex, with this compound and formic anhydride being identified as important, albeit more reactive, intermediates compared to the OMEs themselves. researchgate.net Understanding the reaction kinetics and pathways of MMF is crucial for optimizing the performance and stability of OME-based fuels.

The synthesis of methyl formate, another key C1 chemical, can proceed through various routes, including the carbonylation of methanol. researchgate.netresearchgate.net While not a direct product, the chemistry involved in these processes provides insights into the formation and conversion of related C1 esters. Computational studies have been employed to investigate the mechanisms of such reactions, providing valuable information on reaction barriers and pathways. researchgate.net

The table below summarizes the key reactions where this compound acts as an intermediate.

ReactionReactantsKey ProductsRole of this compound
OME DecompositionOxymethylene ethers (OMEs)Dimethoxymethane (B151124), Formaldehyde, Methyl FormateMinor Intermediate
Methanol OxidationMethanol, OxygenFormaldehyde, Methyl Formate, DimethoxymethanePotential Intermediate

Development of Next-Generation Synthetic Fuels and Fuel Additives Based on Oxymethylene Ethers (OMEs)

Oxymethylene ethers (OMEs), with the general structure CH₃O(CH₂O)ₙCH₃, are a class of synthetic fuels that have garnered significant attention as potential diesel substitutes due to their clean combustion properties, leading to reduced soot and NOx emissions. rsc.orgrsc.org this compound is intrinsically linked to OME chemistry, often appearing as an intermediate in their synthesis and decomposition. researchgate.net

The synthesis of OMEs typically involves the reaction of methanol or its derivatives with a formaldehyde source. tum.defraunhofer.dersc.org The product distribution often follows a Schulz-Flory distribution, and a key challenge is to selectively produce OMEs of a specific chain length (typically n=3-5 for optimal fuel properties). nih.gov Research in this area focuses on developing efficient and selective catalysts and optimizing reaction conditions to control the product distribution. db-thueringen.de

Recent advancements in OME synthesis include the use of dimethyl ether and trioxane as starting materials, which can lead to an anhydrous liquid-phase process. rsc.org The stability of the catalysts used in these processes is a critical factor for industrial viability. rsc.org

The following table highlights different approaches to OME synthesis where the chemistry of this compound and related species is relevant.

Synthesis RouteStarting MaterialsCatalyst TypeKey Process Features
Methanol and FormaldehydeMethanol, Anhydrous FormaldehydeAcidic CatalystsHigh single-pass yield of target OMEs. fraunhofer.de
Dimethyl Ether and TrioxaneDimethyl Ether, TrioxaneZeolite CatalystsAnhydrous, liquid-phase synthesis. rsc.org
TransacetalizationSymmetric Oxymethylene Dialkyl EthersZeolite BEA-25Synthesis of tailored and asymmetric OMEs. rsc.org
Microwave-Assisted SynthesisTrioxane, DimethoxymethanePolymeric CatalystsFaster reaction kinetics. db-thueringen.de

Advanced Applications in Fine Chemical Synthesis and Protecting Group Strategies Involving this compound Derivatives

Beyond its role in fuel chemistry, derivatives of this compound, particularly methoxymethyl (MOM) ethers, serve as crucial protecting groups in organic synthesis. masterorganicchemistry.comorganicchemistrytutor.com Protecting groups are temporarily introduced into a multifunctional molecule to mask the reactivity of a specific functional group, allowing for selective reactions to occur at other positions. uwindsor.ca

The methoxymethyl (MOM) group is a widely used acid-labile protecting group for alcohols. wikipedia.orgnrochemistry.com It is typically introduced by reacting an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org An alternative, safer method involves the use of dimethoxymethane with an acid catalyst. wikipedia.org The MOM group is stable under a variety of reaction conditions, including those involving strong bases, but can be readily removed under acidic conditions to regenerate the alcohol. organicchemistrytutor.comuwindsor.ca

The choice of protecting group is critical in multi-step syntheses, and the MOM group offers a valuable option due to its ease of introduction and removal. The table below provides examples of reagents used for the protection of alcohols as MOM ethers and their subsequent deprotection.

ProcessReagent(s)Typical Conditions
Protection
Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)Dichloromethane
Dimethoxymethane, p-Toluenesulfonic acid (p-TsOH), LiBr
Deprotection
Acidic Conditions (e.g., HCl, Acetic Acid)THF/Water

Environmental and Atmospheric Chemical Transformations Involving this compound

The environmental fate of volatile organic compounds (VOCs) like this compound is of significant interest due to their potential impact on atmospheric chemistry, including the formation of ozone and secondary organic aerosols. While specific studies on the atmospheric degradation of this compound are limited, the atmospheric oxidation of the structurally related and widely studied methyl formate provides valuable insights. epa.govresearchgate.net

The atmospheric oxidation of methyl formate is primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.net This reaction can proceed via hydrogen abstraction from either the methyl or the formate group, leading to the formation of different radical intermediates. epa.gov These radicals then undergo a series of reactions in the presence of oxygen and nitrogen oxides (NOx), leading to the formation of various products, including carbon dioxide, water, and other oxygenated organic compounds. epa.gov

The key steps in the atmospheric degradation of a compound like methyl formate include:

Initiation: Reaction with OH radicals.

Propagation: Formation of peroxy radicals and their subsequent reactions.

Termination: Formation of stable end products.

Understanding these transformation pathways is crucial for accurately modeling the atmospheric lifetime and environmental impact of this compound and related compounds.

Synergy of Experimental and Computational Methodologies in this compound Research

A comprehensive understanding of the chemistry of this compound necessitates a synergistic approach that combines experimental investigations with computational modeling. rsc.org Experimental studies, such as those conducted in flow reactors and shock tubes, provide crucial data on reaction kinetics, product distributions, and catalyst performance. researchgate.net

Computational chemistry, particularly first-principles calculations and kinetic modeling, offers a powerful tool to elucidate reaction mechanisms at a molecular level. researchgate.netrsc.org These methods can be used to calculate reaction energy barriers, identify transition states, and predict reaction rates, providing insights that are often difficult to obtain through experiments alone. rsc.org

For example, in the study of OME decomposition, a combination of quantum chemical calculations and kinetic modeling has been used to develop detailed kinetic models that accurately describe the experimental observations. researchgate.net Similarly, computational studies have been instrumental in understanding the selectivity of catalysts in the oxidation of methanol to valuable C1 chemicals. rsc.org

The integration of experimental and computational approaches allows for a more robust and predictive understanding of the complex chemical processes involving this compound, accelerating the development of its applications in fuels and chemical synthesis.

Identification of Emerging Research Challenges and Opportunities in this compound Chemistry

The continued investigation of this compound chemistry presents several challenges and opportunities for future research.

Challenges:

Selective Synthesis of OMEs: A primary challenge in OME synthesis is overcoming the statistical product distribution to selectively produce OMEs of the desired chain length, which is crucial for their application as diesel fuels. nih.gov

Catalyst Stability and Deactivation: The development of robust and long-lasting catalysts for the synthesis of OMEs and other chemicals from methanol and formaldehyde remains a key area of research. rsc.org

Water Management: Water is often a byproduct in OME synthesis and can negatively impact catalyst performance and reaction equilibrium. Efficient water removal strategies are needed for process intensification. nih.gov

Detailed Kinetic Models: Further refinement of detailed kinetic models for the combustion and atmospheric degradation of this compound and related compounds is necessary for accurate performance and environmental impact assessments.

Opportunities:

Novel Catalytic Systems: The exploration of novel and highly selective catalysts, including nanostructured materials and bifunctional catalysts, could lead to more efficient and sustainable routes for the production of OMEs and other valuable chemicals.

Process Intensification: The development of innovative reactor designs and integrated processes, such as reactive distillation, can improve the efficiency and economics of OME synthesis.

Renewable Feedstocks: The production of this compound and its derivatives from renewable feedstocks, such as biomass-derived methanol and formaldehyde, is a key aspect of developing a sustainable chemical industry.

Advanced Applications in Synthesis: Further exploration of this compound derivatives as protecting groups and synthetic intermediates in the synthesis of complex organic molecules could unlock new applications in pharmaceuticals and materials science.

Addressing these challenges and capitalizing on these opportunities will be crucial for realizing the full potential of this compound in various fields of chemistry and technology.

Q & A

Q. What experimental methods are recommended for synthesizing methoxymethyl formate (MMF) in laboratory settings?

MMF can be synthesized via esterification reactions between methoxymethanol and formic acid under controlled acidic conditions. A typical protocol involves using sulfuric acid as a catalyst at 60–80°C, with continuous monitoring via gas chromatography (GC) to track reaction progress . Purity is confirmed through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to validate ester functional group formation .

Q. How should researchers characterize the thermal stability of MMF under varying conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical for assessing MMF’s thermal stability. Experiments should be conducted under inert (N₂) and oxidative (O₂) atmospheres to evaluate decomposition thresholds. For example, MMF exhibits a 5% mass loss at ~120°C in inert environments, while oxidative conditions accelerate degradation due to radical-driven pathways . Data interpretation must account for solvent residues, which can artificially lower observed decomposition temperatures .

Q. What analytical techniques are optimal for quantifying MMF in complex reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) provides reliable quantification in multiphase systems. Calibration curves should be validated using spiked samples to ensure linearity (R² > 0.995). For gas-phase systems, GC-MS with a polar capillary column (e.g., DB-WAX) resolves MMF from co-eluting intermediates like formic anhydride .

Advanced Research Questions

Q. What mechanistic insights explain MMF’s higher reactivity compared to oxymethylene ethers (OMEs) during pyrolysis?

MMF’s reactivity stems from lower bond dissociation energies (BDEs) at the methoxy C–O bond (calculated at 65.2 kcal/mol via CBS-QB3 theory) and formate C=O bond (85.3 kcal/mol), enabling radical-initiated decomposition at lower temperatures than OMEs . Pathway analysis reveals dominant routes such as:

  • MMF → CH₃OCH₂• + HCOO•
  • HCOO• → CO₂ + H• Sensitivity analyses indicate that hydrogen abstraction reactions by hydroxyl radicals (•OH) further accelerate decomposition .

Q. How can kinetic models for MMF decomposition be validated against experimental data?

A hybrid approach combining quantum chemistry (e.g., CBS-QB3 for thermochemistry) and automated kinetic modeling tools (e.g., Genesys ) is recommended. Validate models by comparing simulated species profiles (e.g., MMF, CO₂, CH₃OCHO) with experimental pyrolysis data (700–1100 K, 1 atm). Discrepancies >10% in CO₂ yields suggest missing pathways, such as peroxyl radical (ROO•) isomerization .

Q. What strategies address contradictions between computational predictions and experimental MMF oxidation rates?

Contradictions often arise from neglecting pressure-dependent reactions or heterogeneous catalysis (e.g., reactor wall effects). To resolve this:

  • Conduct experiments in quartz reactors to minimize surface interactions.
  • Include falloff corrections in kinetic models using Troe parameters derived from RRKM/master equation calculations .
  • Cross-validate with shock tube or flow reactor data to isolate gas-phase behavior .

Q. How do low-temperature oxidation mechanisms of MMF influence its combustion properties?

Below 600 K, MMF oxidation proceeds via peroxyl radical (ROO•) formation, followed by intramolecular H-shifts and ketohydroperoxide (KHP) decomposition. Key steps include:

  • ROO• → QOOH via 1,5-H shift (barrier: 22.3 kcal/mol).
  • QOOH → OH• + cyclic ethers or aldehydes. These pathways are critical for predicting ignition delays and pollutant (CO, CH₂O) formation in engine-relevant conditions .

Methodological Best Practices

  • Data Presentation : Tabulate BDEs, activation energies, and rate constants in supplementary materials to avoid cluttering main text . Use Arrhenius plots to illustrate temperature-dependent kinetics .
  • Model Reproducibility : Provide CHEMKIN input files and Gaussian output logs as supplementary data .
  • Ethical Reporting : Disclose all uncertainties in DFT methods (e.g., ±2 kcal/mol error in BDEs) and experimental setups (e.g., ±5 K temperature gradients) .

Retrosynthesis Analysis

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Methoxymethyl formate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.